molecular formula C7H8BrNO4 B2500764 (2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate CAS No. 101314-84-5; 156-87-6

(2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate

Cat. No.: B2500764
CAS No.: 101314-84-5; 156-87-6
M. Wt: 250.048
InChI Key: CBRLPODHUQJPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate is a chemical compound with the molecular formula C7H8BrNO4 and a molecular weight of 250.05 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate typically involves the reaction of 3-bromopropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate involves the formation of covalent bonds with nucleophilic groups in target molecules. The bromine atom acts as a leaving group, allowing the succinimide ester to react with nucleophiles such as amines or thiols. This reaction forms stable amide or thioester bonds, facilitating the modification of biomolecules or the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate is unique due to its bromine atom, which provides distinct reactivity compared to other succinimide esters. This allows for specific substitution reactions that are not possible with other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRLPODHUQJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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